Angiotensin I

概要

説明

Angiotensin 1 Human is a peptide hormone that plays a crucial role in the regulation of blood pressure and fluid balance in the body. It is part of the renin-angiotensin system, which is essential for maintaining cardiovascular homeostasis. Angiotensin 1 Human is derived from angiotensinogen, a protein produced by the liver, and is converted into angiotensin II by the enzyme angiotensin-converting enzyme. Angiotensin II is a potent vasoconstrictor that increases blood pressure by narrowing blood vessels and stimulating the release of aldosterone, which promotes sodium retention by the kidneys .

準備方法

合成経路と反応条件: アンジオテンシン I ヒトの調製には、レニンによるアンジオテンシノーゲンの酵素的加水分解が含まれ、アンジオテンシン Iが生成されます。 このプロセスは、組換えDNA技術を使用してアンジオテンシノーゲンを産生し、次にレニンによって酵素的に切断することで、in vitroで再現できます .

工業的製造方法: アンジオテンシン I ヒトの工業的製造には、通常、遺伝子組み換え細胞がアンジオテンシノーゲンを産生するバイオリアクターを使用することが含まれます。次に、アンジオテンシノーゲンを精製し、酵素的変換に付してアンジオテンシン I ヒトを生成します。 このプロセスは、最終製品の収率と純度を高めます .

化学反応の分析

反応の種類: アンジオテンシン I ヒトは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸化ストレス条件下で起こり、酸化ペプチドの形成につながります。

還元: 還元反応は酸化を逆転させ、ペプチドを元の状態に戻すことができます。

一般的な試薬と条件:

酸化: 過酸化水素またはその他の酸化剤を制御された条件下で使用します。

還元: ジチオスレイトールまたはβ-メルカプトエタノールなどの還元剤。

生成される主な生成物:

酸化アンジオテンシン I ヒト: 酸化条件下で生成されます。

還元アンジオテンシン I ヒト: 還元条件下で生成されます。

修飾アンジオテンシン I ヒト: 置換反応によって生成されます.

4. 科学研究への応用

アンジオテンシン I ヒトは、次のような幅広い科学研究への応用があります。

化学: 酵素反応とペプチド合成を研究するためのモデルペプチドとして使用されます。

生物学: 細胞シグナル伝達と血圧調節における役割について調査されています。

医学: 降圧薬の開発と心臓血管疾患のバイオマーカーとして使用されます。

産業: 診断キットと治療薬の製造に使用されます.

科学的研究の応用

Angiotensin 1 Human has a wide range of scientific research applications, including:

Chemistry: Used as a model peptide for studying enzymatic reactions and peptide synthesis.

Biology: Investigated for its role in cellular signaling and regulation of blood pressure.

Medicine: Used in the development of antihypertensive drugs and as a biomarker for cardiovascular diseases.

Industry: Employed in the production of diagnostic kits and therapeutic agents.

作用機序

アンジオテンシン I ヒトは、レニン・アンジオテンシン系を通じてその効果を発揮します。これは、アンジオテンシン変換酵素によってアンジオテンシン IIに変換されます。アンジオテンシン IIは、次に標的細胞の表面にあるアンジオテンシン受容体に結合し、血管収縮、血圧上昇、アルドステロンの放出につながります。 この一連のイベントは、体内の血圧と体液のバランスを調節するのに役立ちます .

類似の化合物:

アンジオテンシン II: 血圧を直接上昇させる、より強力な血管収縮剤。

アンジオテンシン I-7: アンジオテンシン IIの効果を打ち消し、血管拡張を促進し、血圧を低下させるペプチド

ユニークさ: アンジオテンシン I ヒトは、アンジオテンシン IIとアンジオテンシン I-7の両方の前駆体としての役割においてユニークであり、レニン・アンジオテンシン系の中心的成分となっています。 さまざまな活性ペプチドに変換できる能力により、心臓血管機能の調節において多様な役割を果たすことができます .

類似化合物との比較

Angiotensin II: A more potent vasoconstrictor that directly increases blood pressure.

Angiotensin 1-7: A peptide that counteracts the effects of angiotensin II, promoting vasodilation and reducing blood pressure

Uniqueness: Angiotensin 1 Human is unique in its role as a precursor to both angiotensin II and angiotensin 1-7, making it a central component of the renin-angiotensin system. Its ability to be converted into different active peptides allows it to play a versatile role in regulating cardiovascular functions .

特性

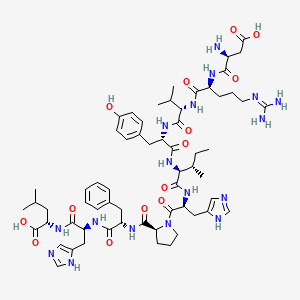

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H89N17O14/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68)/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWYRWWVDCYOMK-HBZPZAIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H89N17O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866222 | |

| Record name | Angiotensin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-42-4, 9041-90-1 | |

| Record name | Angiotensin I, ile(5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function of Angiotensin I in the renin-angiotensin system?

A1: this compound itself has limited biological activity. Its primary function is to serve as a precursor for Angiotensin II, the principal effector peptide of the RAS [].

Q2: How is this compound converted to Angiotensin II?

A2: this compound is converted to Angiotensin II by the enzyme Angiotensin-Converting Enzyme (ACE), primarily in the lungs, but also in other tissues like the vascular endothelium [, ].

Q3: What are the downstream effects of Angiotensin II formation from this compound?

A3: Angiotensin II, generated from this compound, exerts potent vasoconstrictor effects, regulates aldosterone secretion, influences sodium and fluid retention, and contributes to cardiac and vascular remodeling [, , ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound (human) is C50H89N13O15, and its molecular weight is 1046.2 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: While the provided research papers do not specify detailed spectroscopic data, this compound can be characterized using techniques like mass spectrometry, nuclear magnetic resonance (NMR), and various chromatographic methods [, , ].

Q6: How stable is this compound under physiological conditions?

A6: this compound is rapidly converted to Angiotensin II by ACE in the circulation, indicating a relatively short half-life [, ].

Q7: Does this compound possess any intrinsic catalytic activity?

A7: No, this compound does not possess intrinsic catalytic activity. It functions as a substrate for ACE and potentially other enzymes like chymase and cathepsin G [, , ].

Q8: Have computational studies been conducted on this compound?

A8: While the provided papers primarily focus on experimental approaches, computational chemistry techniques like molecular docking and QSAR modeling can be used to study this compound interactions with its receptors and enzymes [].

Q9: How do structural modifications of this compound affect its conversion to Angiotensin II?

A9: Research on Angiotensin II analogs has revealed that modifications, particularly at the C-terminal end, can significantly influence binding affinity and activity at Angiotensin II receptors. This suggests that modifications of this compound could also impact its interaction with ACE and subsequent conversion [, ].

Q10: What are the challenges associated with the stability of this compound?

A10: this compound is susceptible to enzymatic degradation, particularly by ACE. Stabilizing formulations would require strategies like protease inhibitors or modifications to resist enzymatic breakdown [].

Q11: What is the typical half-life of this compound in circulation?

A11: this compound has a short half-life in circulation, estimated to be less than a minute due to rapid conversion to Angiotensin II by ACE [, ].

Q12: How do ACE inhibitors affect the levels of this compound and Angiotensin II?

A12: ACE inhibitors block the conversion of this compound to Angiotensin II. This results in increased circulating levels of this compound and decreased levels of Angiotensin II [, , , ].

Q13: Are there specific cell-based assays used to study this compound activity?

A13: While this compound itself has limited activity, cell-based assays often focus on its conversion to Angiotensin II by ACE expressed on cell surfaces. This allows researchers to assess the impact of ACE inhibitors or other interventions on Angiotensin II production [, ].

Q14: What animal models are used to study the role of this compound in hypertension?

A14: Various animal models, including spontaneously hypertensive rats and renal artery stenosis models, have been used to investigate the role of the renin-angiotensin system, including this compound, in the development and maintenance of hypertension [, ].

Q15: Are there known mechanisms of resistance to this compound conversion?

A15: While resistance to this compound conversion is not directly documented, factors like genetic polymorphisms in the ACE gene or alternative pathways for Angiotensin II formation could potentially influence the effectiveness of targeting this compound conversion [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (NZ)-N-[[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]anilino]methylidene]carbamate](/img/structure/B1665960.png)

![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide](/img/structure/B1665976.png)